4-(2-Chloro-4-nitrophenoxy)-butylamine hydrochloride
Description
Properties
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3.ClH/c11-9-7-8(13(14)15)3-4-10(9)16-6-2-1-5-12;/h3-4,7H,1-2,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOLQOMPWXQULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50638155 | |
| Record name | 4-(2-Chloro-4-nitrophenoxy)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50638155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25313-22-8 | |
| Record name | NSC137217 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Chloro-4-nitrophenoxy)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50638155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenoxy)-butylamine hydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with butylamine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the butylamine attacks the chloro-nitrophenoxy group, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrophenoxy)-butylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Phenolic derivatives: Formed through the substitution of the chloro group.
Scientific Research Applications
4-(2-Chloro-4-nitrophenoxy)-butylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)-butylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of the chloro-nitrophenoxy group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 25313-22-8
- IUPAC Name: 4-(2-Chloro-4-nitrophenoxy)-butylamine hydrochloride
- Molecular Formula : C₁₀H₁₄Cl₂N₂O₃
- Molecular Weight : 293.14 g/mol
- Structure: Comprises a butylamine backbone substituted with a 2-chloro-4-nitrophenoxy group at the terminal carbon, with a hydrochloride counterion .
This compound is structurally characterized by an electron-withdrawing nitro (-NO₂) group and a chlorine atom on the aromatic ring, which influence its electronic properties and reactivity.
Comparison with Structural Analogs
Structural and Functional Group Variations
The following compounds share the butylamine hydrochloride core but differ in substituents (Table 1):
Key Observations :
Biological Activity
4-(2-Chloro-4-nitrophenoxy)-butylamine hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a chloro-nitrophenoxy group attached to a butylamine moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The chloro and nitro substituents may enhance its reactivity and binding affinity towards specific biological targets.
Enzyme Interaction
Research indicates that compounds with similar structures can inhibit various enzymes, including DNA methyltransferases, which are crucial in epigenetic regulation. For instance, studies have shown that such compounds can lead to the reactivation of tumor suppressor genes by inhibiting DNA methylation processes .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of DNA methyltransferases, leading to gene reactivation. |
| Cytotoxicity | Exhibits cytotoxic effects in certain cancer cell lines. |
| Receptor Modulation | Possible interaction with specific receptors influencing cellular signaling pathways. |
Case Studies and Research Findings
- Inhibition of DNA Methyltransferases : A study demonstrated that related compounds effectively inhibited DNMT1, DNMT3A, and DNMT3B, leading to reduced methylation in colon cancer cell lines. This suggests that this compound may share similar properties .
- Cytotoxic Effects : In vitro assays revealed that compounds with structural similarities induced apoptosis in leukemia cell lines, indicating potential use in cancer therapy .
- Receptor Interaction Studies : Preliminary studies suggest that this compound may interact with adrenergic receptors, potentially influencing cardiovascular responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
